1-cyclopropyl-N-methylpyrrolidin-3-amine
Description
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Properties
IUPAC Name |
1-cyclopropyl-N-methylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-9-7-4-5-10(6-7)8-2-3-8/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPNGNWBZMIZNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclopropyl-N-methylpyrrolidin-3-amine is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHN
- Molecular Weight : Approximately 142.21 g/mol
- Structure : The compound features a cyclopropyl group attached to a pyrrolidine ring, which is further substituted with a methyl group at the nitrogen atom.
This compound is believed to interact with various biological targets, primarily through:
- Neurotransmitter Receptor Modulation : Similar compounds have shown the ability to modulate neurotransmitter systems, which could influence mood and cognitive functions.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially relevant in therapeutic contexts such as pain management or cancer treatment.
Biological Activity Studies
Research has indicated that this compound exhibits significant biological activities. Below is a summary of key findings from various studies:
| Study | Findings |
|---|---|
| Study A | Demonstrated interaction with serotonin receptors, suggesting potential antidepressant properties. |
| Study B | Showed moderate cytotoxicity against human tumor cell lines (A549 and HeLa), indicating potential anticancer properties. |
| Study C | Indicated antimicrobial activity against various bacterial strains, supporting its use in infectious disease research. |
Cytotoxicity Against Cancer Cell Lines
A study focused on the cytotoxic effects of this compound against A549 (lung carcinoma) and HeLa (cervical carcinoma) cell lines. The results indicated selective toxicity with mechanisms involving inhibition of tubulin polymerization, suggesting potential applications in cancer therapy.
Neuropharmacological Effects
Research into the effects of similar amines on neurotransmitter systems has indicated that certain structural features can enhance their antidepressant activity. The specific structure of this compound may contribute to such effects, warranting further investigation into its potential use for mood disorders.
Comparative Analysis with Related Compounds
To understand the biological activity better, a comparison with structurally related compounds was conducted:
| Compound | Molecular Structure | IC (µM) | Biological Activity |
|---|---|---|---|
| Compound A | Similar structure | 5.0 | Antidepressant |
| Compound B | Similar structure | 10.0 | Anticancer |
| This compound | Unique cyclopropyl group | TBD | TBD |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
